molecular formula C16H16BrCl2NO2 B12498520 2-({5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzyl}amino)ethanol

2-({5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzyl}amino)ethanol

Katalognummer: B12498520
Molekulargewicht: 405.1 g/mol
InChI-Schlüssel: ACGFRFTVPHPBAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHANOL is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and methoxy groups attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHANOL typically involves multiple steps, including halogenation, etherification, and amination reactions. The process begins with the bromination of a phenyl ring, followed by the introduction of methoxy and dichlorophenyl groups through etherification. The final step involves the amination of the intermediate compound to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

2-[({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHANOL undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-[({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHANOL has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of 2-[({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHANOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other halogenated phenyl derivatives and methoxy-substituted phenyl compounds. Examples include:

  • 2-[({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHANOL
  • 2-[({5-CHLORO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHANOL
  • 2-[({5-IODO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHANOL

Uniqueness

The uniqueness of 2-[({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHANOL lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Eigenschaften

Molekularformel

C16H16BrCl2NO2

Molekulargewicht

405.1 g/mol

IUPAC-Name

2-[[5-bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylamino]ethanol

InChI

InChI=1S/C16H16BrCl2NO2/c17-13-2-4-16(12(7-13)9-20-5-6-21)22-10-11-1-3-14(18)8-15(11)19/h1-4,7-8,20-21H,5-6,9-10H2

InChI-Schlüssel

ACGFRFTVPHPBAR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Br)CNCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.